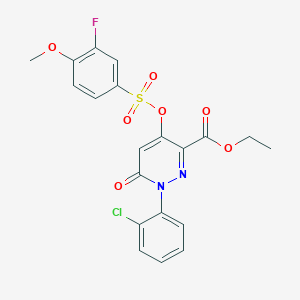

(3-Methoxy-4-nitrophenyl)methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds is discussed in the provided papers. For instance, the reactions of 3-methoxyphenyl and other substituted phenyl thionocarbonates with alicyclic amines are studied, which could be relevant to the synthesis of (3-Methoxy-4-nitrophenyl)methanamine;hydrochloride . The paper does not directly address the synthesis of the compound but provides a kinetic analysis of reactions that could be used in its synthesis.

Molecular Structure Analysis

The molecular structure of this compound can be inferred to some extent from the structures of the compounds studied in the papers. The presence of a methoxy group and a nitro group on the phenyl ring is likely to influence the reactivity and interactions of the compound, as seen in the reactions of 3-methoxyphenyl thionocarbonates .

Chemical Reactions Analysis

The papers provide information on the chemical reactions of compounds that are structurally similar to this compound. For example, the aminolysis of 3-methoxyphenyl thionocarbonates with secondary alicyclic amines is discussed, which involves the formation of a zwitterionic tetrahedral intermediate . Additionally, the reactions of 3-aryl-1-propylamines with nitrous acid are described, which could offer insights into the types of reactions that this compound might undergo .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of this compound, they do provide data on similar compounds. The kinetics and mechanisms of reactions involving methoxyphenyl compounds suggest that the electron-withdrawing effects of substituents can significantly affect reaction rates . This information could be relevant to understanding the reactivity and stability of this compound.

Scientific Research Applications

Synthesis and Spectral Analysis

A study by Dekić et al. (2020) described the synthesis of a novel coumarin derivative through the reaction of 4-chloro-3-nitrocoumarin and (4-methoxyphenyl)methanamine, highlighting the utility of such compounds in the development of new materials and the importance of spectral analysis techniques for their characterization (V. Dekić et al., 2020).

Schiff Bases and Their Applications

Ani et al. (2021) synthesized and characterized two Schiff bases derived from 4-nitrocinnamaldehyde, demonstrating their potential for developing nonlinear optical materials through detailed crystallographic and spectroscopic studies (Friday E. Ani et al., 2021).

Material Science and Polymer Chemistry

Sabbaghian et al. (2015) reported the preparation and characterization of novel species of poly(keto ether ether amide)s, indicating the significance of incorporating specific functional groups like methoxy and nitro phenyl for enhancing polymer properties such as thermal stability and solubility (E. Sabbaghian et al., 2015).

Corrosion Inhibition

Bentiss et al. (2009) explored the corrosion inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium, showcasing the role of methoxy and nitro groups in enhancing the inhibition efficiency through surface adsorption mechanisms (F. Bentiss et al., 2009).

properties

IUPAC Name |

(3-methoxy-4-nitrophenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.ClH/c1-13-8-4-6(5-9)2-3-7(8)10(11)12;/h2-4H,5,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIVSLWXIZBCFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2552997.png)

![N-(3-Methoxyphenyl)-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2553000.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2553002.png)

![1-(4-Bromophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2553004.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2553005.png)

![2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553008.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2553009.png)

![methyl 3-ethyl-5-{[(2-phenylethyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2553014.png)

![4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2553015.png)